N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin.
Biological Studies: It is used in biological studies to investigate its interactions with proteins and enzymes, which can provide insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide: Similar structure but lacks the methyl group on the indole ring.
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.
Uniqueness
N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-17-6-4-3-5-15(17)13-18(23)20(25)22-12-11-21-19(24)14-7-9-16(26-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
VYGCKNFLBGPKFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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